alpha,alpha-Dimethylpiperidine-1-ethanol
Description
Significance of Piperidine (B6355638) Scaffolds in Synthetic Chemistry
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug discovery. chemeurope.comwikipedia.org It is a structural motif present in a vast number of natural alkaloids, such as piperine (B192125) (the compound responsible for the pungency of black pepper), and is a key component in many pharmaceutical drugs. chemeurope.com The inclusion of the piperidine scaffold can influence a molecule's pharmacological profile, including its bioavailability and solubility. chemeurope.com
Overview of Functionalized Piperidine Derivatives
The versatility of the piperidine scaffold lies in the ability to introduce a wide array of functional groups at various positions on the ring. This functionalization allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial in the design of new therapeutic agents and catalysts. Common functionalizations include the introduction of alkyl, aryl, and hydroxyl groups, leading to a diverse chemical space for exploration.
Research Trajectory of Substituted Piperidine-Ethanol Compounds
Substituted piperidine-ethanol compounds, which feature a hydroxyethyl (B10761427) side chain attached to the piperidine nitrogen, are a well-established class of molecules. Research into these compounds has often focused on their synthesis and their application as intermediates in the preparation of more complex molecules, including pharmacologically active agents. A common synthetic route to these compounds involves the hydrogenation of the corresponding 2-pyridineethanol precursor. chemicalbook.com
Scope and Objectives of Academic Inquiry into alpha,alpha-Dimethylpiperidine-1-ethanol
An academic inquiry into this compound would aim to elucidate its specific physicochemical properties, develop efficient synthetic methodologies, and explore its potential applications, for instance, in catalysis or as a building block in medicinal chemistry. However, a thorough investigation is severely hampered by the lack of published research dedicated to this specific compound. The absence of detailed experimental data, spectroscopic information (NMR, IR, Mass Spectrometry), and dedicated studies on its reactivity and potential uses means that a comprehensive scientific article focused solely on this compound cannot be constructed at this time. The only specific data point found in the public domain relates to its acute toxicity in mice, with an LD50 of 300 mg/kg via intraperitoneal injection.
Interactive Data Table
Due to the lack of specific data for this compound, the following table on the general properties of the parent piperidine molecule is provided for contextual understanding.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁N | wikipedia.org |
| Molar Mass | 85.150 g·mol⁻¹ | wikipedia.org |
| Appearance | Colorless liquid | wikipedia.org |
| Density | 0.862 g/mL | wikipedia.org |
| Melting Point | -7 °C (19 °F; 266 K) | wikipedia.org |
| Boiling Point | 106 °C (223 °F; 379 K) | wikipedia.org |
| Solubility in water | Miscible | wikipedia.orgsolubilityofthings.com |
| Acidity (pKa of conjugate acid) | 11.22 | wikipedia.org |
Structure
2D Structure
Properties
IUPAC Name |
2-methyl-1-piperidin-1-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-9(2,11)8-10-6-4-3-5-7-10/h11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBJNXYJAHFKJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60927229 | |
| Record name | 2-Methyl-1-(piperidin-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13150-40-8 | |
| Record name | α,α-Dimethyl-1-piperidineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13150-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidineethanol, alpha,alpha-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013150408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1-(piperidin-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α-dimethylpiperidine-1-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.796 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Alpha,alpha Dimethylpiperidine 1 Ethanol and Analogues
Established Synthetic Routes for Piperidine (B6355638) Derivatives with Alcohol Functionality
The construction of piperidine rings and the subsequent or concurrent introduction of alcohol groups can be achieved through a variety of established synthetic methods. These approaches provide the foundational chemistry for accessing a diverse array of piperidine-based alcohols.
Classical Approaches to Piperidine Ring Formation
The piperidine skeleton, a saturated six-membered heterocycle containing a nitrogen atom, can be synthesized through several classical methods. One common strategy involves the cyclization of linear precursors. For instance, the intramolecular reductive amination of δ-amino ketones or aldehydes can lead to the formation of the piperidine ring.
Another prominent method is the Knoevenagel condensation, a versatile reaction for carbon-carbon bond formation. This reaction can be employed in a multi-step sequence to build the piperidine ring. For example, the condensation of an active methylene (B1212753) compound with a suitable aldehyde, followed by a series of transformations including Michael addition and cyclization, can yield highly substituted piperidines. The piperidine catalyst itself can play a crucial role in facilitating these transformations, often through the formation of iminium and enolate ions. sci-hub.secapes.gov.brresearchgate.net
Furthermore, the hydrogenation of pyridine (B92270) derivatives provides a direct route to the piperidine core. This method is particularly useful when the desired substitution pattern is readily available on a pyridine precursor.
Introduction of Alcohol Moieties onto Piperidine Scaffolds
Once the piperidine ring is formed, or concurrently with its formation, an alcohol functionality can be introduced. A primary method for synthesizing tertiary alcohols, such as alpha,alpha-Dimethylpiperidine-1-ethanol, is the Grignard reaction. This involves the addition of an organomagnesium halide (Grignard reagent) to a ketone or an ester. nih.govodu.educhemicalbook.com For the synthesis of the target compound, this could conceptually involve the reaction of a piperidine-containing Grignard reagent with acetone, or the addition of a methyl Grignard reagent to a piperidine-substituted ketone. A general representation of a Grignard reaction to form a tertiary alcohol is shown below:

Alternatively, the alkylation of piperidine can be employed to introduce the desired side chain. For example, the reaction of piperidine with a suitable electrophile, such as an epoxide like 2,2-dimethyloxirane, in the presence of a catalyst could yield the target alcohol. The regioselective alkylation at the 3-position of the piperidine ring has also been explored, providing a pathway to 3-substituted piperidine derivatives. odu.edu
Another classical approach is the reduction of a ketone or ester functional group that is already part of the piperidine-containing molecule. For instance, the reduction of a keto-ester can yield the corresponding alcohol.
Advanced and Stereoselective Synthesis
The development of stereoselective synthetic methods has been crucial for accessing enantiomerically pure piperidine-containing alcohols, which are often required for pharmaceutical applications. These advanced strategies allow for the precise control of stereochemistry during the synthesis.
Chiral Synthesis Strategies
Asymmetric catalysis offers an efficient route to chiral piperidines by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Various catalytic systems have been developed for the asymmetric synthesis of 2-substituted piperidines.
One notable approach involves the use of chiral catalysts in multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials. For instance, a chiral palladium catalyst has been used in the asymmetric arylation of α-keto imines, which can be precursors to chiral α-amino ketones and subsequently chiral amino alcohols. nih.gov This type of catalysis can proceed through a dynamic kinetic asymmetric transformation (DyKAT), leading to high yields and enantioselectivities. nih.gov
Biomimetic approaches using organocatalysts, such as proline and its derivatives, have also proven effective in the asymmetric synthesis of 2-substituted piperidine alkaloids. acs.org These methods often proceed with high enantiomeric excess and under mild reaction conditions.
The following table provides examples of catalyst systems used in the asymmetric synthesis of chiral piperidine precursors:
| Catalyst System | Reaction Type | Product Type | Enantiomeric Excess (ee) |
| Chiral Palladium Complex | Asymmetric arylation of α-keto imines | Chiral α-amino ketones | Up to 99% |
| Proline-based Organocatalyst | Biomimetic Mannich reaction | 2-substituted piperidines | Up to 97% |
| Iridium-f-amphox Complex | Asymmetric hydrogenation of α-amino ketones | Chiral α-amino alcohols | >99% |
Dynamic kinetic resolution (DKR) is a powerful strategy for the synthesis of enantiomerically pure compounds from a racemic starting material, theoretically allowing for a 100% yield of the desired enantiomer. nih.govresearchgate.net This process involves the combination of a kinetic resolution with in-situ racemization of the slower-reacting enantiomer.
In the context of synthesizing chiral piperidine-containing alcohols, DKR can be applied to racemic α-amino ketones. acs.orgacs.org The asymmetric reduction of the ketone functionality, often catalyzed by an enzyme (like a ketoreductase) or a chiral metal complex, proceeds at different rates for the two enantiomers. nih.govacs.org Concurrently, a racemization catalyst interconverts the enantiomers of the starting material, ensuring that all of the starting material is eventually converted to the desired chiral alcohol. nih.govacs.orgacs.org
For example, the asymmetric transfer hydrogenation (ATH) of α-amino ketones using a chiral ruthenium or rhodium catalyst can proceed via a DKR process to afford chiral 1,2-amino alcohols with high diastereoselectivity and enantioselectivity. acs.orgacs.org Ketoreductases, often in combination with a racemization catalyst like pyridoxal-5-phosphate (PLP), are also highly effective for the DKR of α-amino ketones. nih.govacs.org
Desymmetrization of meso-compounds is another elegant strategy to create chiral centers. While not directly a resolution technique, it involves the enantioselective transformation of a prochiral starting material containing a plane of symmetry to a chiral product. This approach can be applied to the synthesis of substituted piperidines, for example, through the enantioselective functionalization of a meso-piperidine derivative.
The table below summarizes some key aspects of DKR applied to the synthesis of chiral amino alcohols:
| Starting Material | Catalytic System | Product | Key Features |
| Racemic α-amino ketone | Ketoreductase (KRED) and Pyridoxal-5-phosphate (PLP) | Chiral 1,2-amino alcohol | High diastereo- and enantioselectivity. nih.govacs.org |
| Racemic α-amino ketone | Asymmetric Transfer Hydrogenation (ATH) with Chiral Ru/Rh catalyst | Chiral 1,2-amino alcohol | High conversion and enantiomeric excess. acs.orgacs.org |
| Racemic α-amino acid ester | Lipase and Racemization agent | Chiral α-amino acid derivative | Enzymatic resolution combined with in-situ racemization. |
Enantioselective Construction of Amino Alcohol Stereocenters
The creation of chiral amino alcohols is a cornerstone in the asymmetric synthesis of many bioactive molecules. nih.gov For piperidine derivatives, establishing the stereocenters of the amino alcohol moiety with high enantioselectivity is crucial for biological activity. Various strategies have been developed to achieve this, primarily involving the use of chiral auxiliaries, asymmetric catalysis, and the stereoselective reduction of prochiral precursors.
Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org This approach has been successfully applied to the synthesis of piperidine alkaloids. researchgate.net Phenylglycinol-derived oxazolopiperidone lactams serve as versatile chiral auxiliaries, enabling the regio- and stereocontrolled introduction of substituents to form enantiopure polysubstituted piperidines. nih.gov Similarly, carbohydrate-based auxiliaries, such as O-derivatized arabinopyranosylamine and galactosylamine, leverage their inherent steric and stereoelectronic properties to achieve high diastereofacial differentiation in reactions like the domino Mannich-Michael reaction to produce chiral dehydropiperidinones. researchgate.netcdnsciencepub.comresearchgate.net These intermediates can be further transformed into a variety of disubstituted piperidine derivatives. cdnsciencepub.com
Another powerful technique is the stereoselective reduction of N-sulfinyl β-amino ketones. This method can produce both anti- and syn-1,3-amino alcohols with excellent selectivity, which can then undergo acid-catalyzed cascade reactions to form the piperidine ring, as demonstrated in the formal synthesis of (-)-pinidinol and (+)-epipinidinol. nih.gov Asymmetric synthesis can also be achieved starting from chiral building blocks like aziridines, which can be elaborated and then cyclized through one-pot reductive amination sequences to yield cis-2,6-disubstituted piperidines. rsc.org
Modern catalytic methods offer efficient routes as well. For instance, a copper-catalyzed asymmetric cyclizative aminoboration of amino-tethered dienes has been developed to produce 2,3-cis-disubstituted piperidines in good yields and with excellent enantioselectivities. researchgate.net Furthermore, rhodium-catalyzed enantioselective amination of C(sp3)−H bonds, such as in a gem-dimethyl group, presents a direct method for creating chiral amine centers. organic-chemistry.org
| Chiral Auxiliary Type | Example Auxiliary | Key Reaction Type | Reference |
|---|---|---|---|
| Amino Alcohol-Derived | Phenylglycinol | Cyclocondensation to form oxazolopiperidone lactams | nih.gov |
| Carbohydrate-Derived | D-Arabinopyranosylamine | Domino Mannich-Michael reaction | cdnsciencepub.com |
| Carbohydrate-Derived | Galactosylamine | Solid-phase synthesis of dehydropiperidinones | researchgate.net |
| Sulfinamide | N-tert-Butanesulfinamide | Stereoselective reduction of N-sulfinyl β-amino ketones | nih.gov |
Regioselective Functionalization Techniques
Directing the functionalization to a specific position on the piperidine ring is a significant synthetic challenge. nih.gov The inherent reactivity of the piperidine ring often favors functionalization at the C2 position (α to the nitrogen), but modern methods allow for selective modification at other positions. nih.govresearchgate.net
Transition-metal-catalyzed C–H activation has emerged as a powerful tool for regioselective functionalization. thieme-connect.com By carefully selecting the catalyst and the nitrogen-protecting group, the site of functionalization can be controlled. For example, rhodium-catalyzed C–H insertion reactions can be directed to different positions on the piperidine ring. The use of a bulky N-Boc protecting group with a specific rhodium catalyst can favor functionalization at the C2 position, while other catalyst-protector combinations can direct the reaction to the C4 position. nih.govnih.gov C3-functionalization can be achieved indirectly through an asymmetric cyclopropanation of a tetrahydropyridine (B1245486) followed by a reductive, stereoselective ring-opening. nih.govthieme-connect.com
Directing groups covalently attached to the piperidine scaffold offer another precise method for controlling regioselectivity. An aminoquinoline (AQ) auxiliary attached at the C3 position has been shown to direct palladium-catalyzed C–H arylation specifically to the C4 position with excellent regio- and stereoselectivity. acs.org This strategy overcomes the challenge of functionalizing positions remote from the ring heteroatom. acs.org
For α-functionalization, photoredox catalysis provides a mild and efficient method. researchgate.netnih.gov Highly diastereoselective α-amino C–H arylation of substituted piperidines has been achieved using photoredox catalysis with electron-deficient arenes, demonstrating a powerful method for modifying complex molecules with pre-existing stereocenters. acs.org
| Target Position | Methodology | Catalyst/Reagent System | Key Factor for Control | Reference |
|---|---|---|---|---|
| C2 (α-position) | Rh-catalyzed C-H Insertion | Rh₂(R-TCPTAD)₄ | Catalyst and N-Boc protecting group | nih.govnih.gov |
| C2 (α-position) | Photoredox C-H Arylation | Iridium photocatalyst | Generation of α-amino radical | acs.org |
| C3 (β-position) | Cyclopropanation/Ring-Opening | Rh-catalyst then reduction | Indirect approach via tetrahydropyridine | nih.govthieme-connect.com |
| C4 (γ-position) | Pd-catalyzed C-H Arylation | Pd(OAc)₂ | C3-linked aminoquinoline directing group | acs.org |
| C4 (γ-position) | Rh-catalyzed C-H Insertion | Rh₂(S-2-Cl-5-BrTPCP)₄ | Catalyst and N-α-oxoarylacetyl protecting group | nih.govnih.gov |
Green Chemistry Principles in Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov These principles are increasingly important in the synthesis of pharmaceuticals and fine chemicals, including piperidine derivatives.
Development of Sustainable Synthetic Protocols
A key aspect of green chemistry is the development of sustainable synthetic routes that are more efficient and generate less waste. nih.gov This often involves designing one-pot multicomponent reactions (MCRs) and domino (or cascade) reactions. researchgate.net These processes combine multiple synthetic steps into a single operation without isolating intermediates, saving time, resources, and reducing solvent waste. researchgate.net For instance, a three-component condensation of 4-hydroxycoumarin, piperidine, and glyoxylic acid in water has been developed as a catalyst-free, environmentally benign method for preparing complex piperidine derivatives. ajchem-a.com
Solvent-free reactions represent another significant advance. researchgate.net A regioselective, multicomponent synthesis of piperidinones has been achieved under neat (solvent-free) conditions, highlighting a green and efficient protocol. researchgate.netnih.gov Furthermore, the development of tantalum-catalyzed hydroaminoalkylation provides an atom-economic route to α-alkylated piperazines and piperidines that avoids the need for directing groups. nih.gov
Utilization of Environmentally Benign Solvents and Reagents
The choice of solvent is critical to the environmental impact of a synthetic process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of more benign alternatives like water, ethanol (B145695), supercritical fluids, and ionic liquids. nih.gov
Water is a particularly attractive solvent due to its low cost, non-flammability, and lack of toxicity. A green approach for synthesizing piperidinols utilizes a water-mediated intramolecular cyclization. nih.gov Similarly, one-pot syntheses of cyclic amines have been performed in an alkaline aqueous medium under microwave irradiation. organic-chemistry.org Ethanol is another environmentally friendly solvent that can be used in piperidine synthesis, such as in refluxing conditions for certain cyclization reactions. researchgate.net The use of less toxic reagents, such as replacing strong acids with milder alternatives or using catalytic hydrogenation with recyclable catalysts like Palladium on carbon (Pd/C) with ammonium (B1175870) formate, also contributes to a greener process. organic-chemistry.org
| Reaction Type | Traditional Solvent | Green Alternative | Advantages of Green Alternative | Reference |
|---|---|---|---|---|
| Intramolecular Cyclization | Dichloromethane (DCM) | Water | Non-toxic, non-flammable, inexpensive | nih.gov |
| Multicomponent Condensation | Dimethylformamide (DMF) | Solvent-free (neat) | Eliminates solvent waste, simplifies workup | researchgate.net |
| Hydrogenation of Pyridines | Methanol/Acetic Acid | Water | Avoids volatile organic solvents and strong acids | organic-chemistry.org |
| Cyclocondensation | Toluene | Ethanol | Lower toxicity, derived from renewable resources | researchgate.net |
Atom Economy and Reaction Efficiency in the Synthesis of Piperidine Alcohols
Atom economy, a concept introduced by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comrsc.orgjocpr.com An ideal reaction has 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts. wikipedia.org This is a core principle of green chemistry, as reactions with high atom economy generate minimal waste. primescholars.comwikipedia.org
Reaction types vary significantly in their inherent atom economy. rsc.org Addition, cycloaddition, and rearrangement reactions are typically highly atom-economical. rsc.orgnih.gov In contrast, substitution and elimination reactions, as well as those that use stoichiometric reagents (like many oxidation or reduction reactions), tend to have poor atom economy. primescholars.comnih.gov For example, the synthesis of fine chemicals and pharmaceuticals often involves reactions with low atom economy. wikipedia.org
In the context of synthesizing piperidine alcohols, maximizing atom economy is a key goal. Multicomponent reactions (MCRs) are inherently more atom-economical as they combine multiple starting materials into a single product in one step. researchgate.net Catalytic reactions, such as the tantalum-catalyzed hydroaminoalkylation of olefins with amines, are also highly atom-economic as the catalyst is not consumed and only a small amount of waste is produced. nih.gov By prioritizing reaction types like additions and catalytic cyclizations over multi-step sequences involving stoichiometric reagents and protecting groups, the synthesis of piperidine alcohols can be made significantly more efficient and sustainable. nih.gov
Reactivity and Reaction Mechanisms of Alpha,alpha Dimethylpiperidine 1 Ethanol
Reactivity of the Piperidine (B6355638) Nitrogen Atom
The nitrogen atom in the piperidine ring is a tertiary amine, which typically imparts basic and nucleophilic properties. However, its reactivity in alpha,alpha-Dimethylpiperidine-1-ethanol is modulated by the bulky substituent.
The nitrogen atom of this compound possesses a lone pair of electrons, making it a potential nucleophile. However, the large alpha,alpha-dimethylethanol group creates significant steric hindrance around the nitrogen atom. This steric crowding diminishes its nucleophilicity, particularly towards sterically demanding electrophiles. This characteristic is analogous to other hindered bases like 2,2,6,6-tetramethylpiperidine, which is known for its low nucleophilicity, making it a useful non-nucleophilic base in organic synthesis. wikipedia.org
Despite the steric hindrance, derivatization at the nitrogen is possible, leading to the formation of quaternary ammonium (B1175870) salts. These reactions, such as alkylation with alkyl halides, typically require forcing conditions due to the reduced accessibility of the nitrogen lone pair. The versatile reactivity of the piperidine ring allows its derivatives to be used as building blocks in the synthesis of more complex molecules. ijnrd.org The formation of N-oxides is another potential derivatization pathway, involving the reaction of the piperidine nitrogen with an oxidizing agent like hydrogen peroxide or a peroxy acid.
The basicity of the piperidine nitrogen is a key aspect of its chemical character, typically quantified by its pKa value. While increasing alkyl substitution on a nitrogen atom generally increases basicity, other substituent effects must be considered. cambridgemedchemconsulting.com The presence of the ethanol (B145695) side chain, specifically the hydroxyl group, influences the basicity of the piperidine nitrogen. Heteroatoms, such as the oxygen in the hydroxyl group, can exert an electron-withdrawing inductive effect, which tends to decrease the basicity of the amine. cambridgemedchemconsulting.com For acyclic systems, a beta-hydroxy group can reduce the pKa by approximately 1.2 units. cambridgemedchemconsulting.com
The pKa of the parent piperidine is approximately 11.2. N-alkylation slightly increases this value. However, the electron-withdrawing nature of the beta-hydroxyl group in this compound is expected to lower its pKa relative to simple N-alkylpiperidines. Computational studies on substituted piperidines have shown that the ability to form a protonated state is crucial for certain biological interactions. nih.gov
| Compound | Typical pKa | Key Substituent Effect | Reference |
|---|---|---|---|
| Piperidine | ~11.2 | Baseline secondary amine | wikipedia.org |
| N-Methylpiperidine | ~10.4 | Inductive effect of methyl group | wikipedia.org |
| 2,2,6,6-Tetramethylpiperidine | ~11.2 | Steric hindrance, multiple alkyl groups | wikipedia.org |
| This compound | Estimated < 11 | Electron-withdrawing inductive effect of β-hydroxyl group | cambridgemedchemconsulting.com |
Transformations Involving the Ethanol Side Chain
The alpha,alpha-dimethylethanol side chain features a sterically hindered tertiary alcohol, which has distinct reactivity compared to primary or secondary alcohols.
The tertiary nature of the hydroxyl group in this compound makes it resistant to oxidation under standard conditions. Strong oxidizing agents may lead to the cleavage of carbon-carbon bonds rather than simple oxidation to a ketone. researchgate.net
Key reactions involving the hydroxyl group include:
Esterification: The formation of esters from this hindered tertiary alcohol is challenging. It often requires highly reactive acylating agents, such as acid chlorides or anhydrides, often in the presence of a non-nucleophilic base or a specific catalyst to overcome the steric hindrance. organic-chemistry.org The Fischer esterification, which involves reacting a carboxylic acid with an alcohol under acidic catalysis, is generally not efficient for tertiary alcohols due to competing elimination reactions. masterorganicchemistry.com
Dehydration: Under strong acid catalysis (e.g., H₂SO₄, H₃PO₄) and heat, the tertiary alcohol can undergo dehydration. This reaction proceeds through an E1 mechanism, involving the formation of a tertiary carbocation intermediate after protonation of the hydroxyl group and loss of water. libretexts.org This would yield 2-methyl-1-(piperidin-1-yl)prop-1-ene.
Conversion to Alkyl Halides: Direct substitution of the hydroxyl group with a halide using hydrohalic acids (HX) proceeds via an Sₙ1 mechanism. libretexts.org Protonation of the -OH group converts it into a good leaving group (H₂O), which dissociates to form a stable tertiary carbocation, subsequently attacked by the halide ion. libretexts.org Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can also be used, though rearrangements and elimination are potential side reactions for tertiary alcohols. libretexts.orgmsu.edu
The alpha-carbon in this context refers to the methylene (B1212753) (-CH₂-) bridge between the piperidine nitrogen and the carbon bearing the hydroxyl group. The protons on this carbon are alpha to the tertiary amine. The reactivity at this position can be harnessed by forming enamine or enolate-like intermediates.
While classic enolate chemistry involves carbonyl compounds, analogous reactivity exists for amines. youtube.com Piperidine itself is widely used to convert ketones into enamines, which are excellent nucleophiles for reactions like the Stork enamine alkylation. wikipedia.org In a similar vein, the nitrogen in this compound can influence the acidity of the adjacent C-H bonds. It is possible to generate a nucleophilic center at this alpha-carbon. For instance, strategies have been developed where iminium ions derived from carbohydrate-based piperidines are converted in situ into enamines, which then act as nucleophiles in Michael additions. nii.ac.jp This demonstrates a powerful method for functionalizing the carbon alpha to the piperidine nitrogen, switching the typical electrophilic nature of an iminium intermediate to a nucleophilic one. nii.ac.jp
Ring-Opening and Ring-Expansion/Contraction Reactions of the Piperidine Core
While the piperidine ring is generally stable, it can undergo ring-opening, expansion, or contraction reactions under specific conditions. These transformations often provide pathways to different heterocyclic or acyclic structures.
Ring-Opening Reactions: The cleavage of the piperidine ring can be achieved through several methods. The von Braun reaction, using cyanogen (B1215507) bromide (BrCN), is a classic method for opening N-alkyl cyclic amines. Reactions with chloroformates can also lead to ring-opened products, such as 4-chlorobutyl carbamates, particularly with less substituted N-alkyl piperidines. researchgate.net Furthermore, photooxidation in the presence of a photosensitizer can induce oxidative cleavage of the piperidine ring to yield acyclic aldehydes. researchgate.net
Ring-Expansion/Contraction Reactions: Altering the size of the piperidine ring is a more complex transformation.
Ring Contraction: Methods for contracting a piperidine ring to a pyrrolidine (B122466) are relatively rare compared to carbocyclic systems. nih.gov One strategy involves the formation of bicyclic, quaternary ammonium intermediates that undergo nucleophilic attack, resulting in a formal ring contraction. nih.gov Photomediated reactions of α-acylated piperidines have also been developed as a method for ring contraction. nih.gov
Ring Expansion: Ring expansion can occur through various rearrangement pathways. wikipedia.org One synthetic protocol involves the oxidative cleavage of a double bond in a precursor molecule to form a dicarbonyl intermediate, which then undergoes cyclization with an amine in a process that expands the ring. nih.gov For related β-amino alcohols, reagents like diethylaminosulfur trifluoride (DAST) can induce ring expansion via an aziridinium (B1262131) intermediate. arkat-usa.org In some cases, catalytic hydrogenation of specific substituted pyridyl-indan-1,3-diones has led to novel ring cyclization-expansion reactions, forming nine-membered nitrogen-containing heterocycles. port.ac.uk
Mechanistic Investigations of Key Transformations
Mechanistic studies often involve a combination of kinetic experiments, isotopic labeling, computational modeling, and analysis of reaction intermediates and byproducts. For α,α-dimethylpiperidine-1-ethanol, such specific studies are scarce. The following discussion, therefore, draws upon general knowledge of the reactivity of similar compounds.
Oxidation Reactions:
The oxidation of tertiary alcohols is generally challenging under standard conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group, which is typically removed during oxidation. However, under forcing conditions or with specific reagents, oxidation can occur, often involving C-C bond cleavage.
For tertiary amino alcohols like α,α-dimethylpiperidine-1-ethanol, the nitrogen atom can influence the reaction pathway. The lone pair of electrons on the nitrogen can participate in the reaction, potentially leading to different outcomes compared to simple tertiary alcohols.
One potential pathway for the oxidation of α,α-dimethylpiperidine-1-ethanol could involve an initial N-oxidation to form an N-oxide. This intermediate could then undergo further reactions. Another possibility is a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, often catalyzed by transition metals like ruthenium or iridium. rsc.org In this process, the alcohol is first dehydrogenated to an aldehyde or ketone intermediate by the metal catalyst. rsc.org In the case of α,α-dimethylpiperidine-1-ethanol, this would likely involve the formation of a transient amino-aldehyde. This intermediate could then undergo various subsequent reactions.
Dehydration Reactions:
Acid-catalyzed dehydration of α,α-dimethylpiperidine-1-ethanol would be expected to proceed through an E1-like mechanism. The hydroxyl group would be protonated by an acid, forming a good leaving group (water). Departure of the water molecule would generate a tertiary carbocation. This carbocation could then be quenched by a base (such as water or the conjugate base of the acid) abstracting a proton from an adjacent carbon, leading to the formation of an alkene. The regioselectivity of this elimination would be governed by Zaitsev's rule, favoring the formation of the more substituted alkene.
Computational Studies:
In the absence of extensive experimental data, computational studies using methods like Density Functional Theory (DFT) can provide valuable insights into reaction mechanisms. researchgate.netrsc.orgnih.gov Such studies can be used to calculate the energies of reactants, transition states, and products, thereby mapping out the most likely reaction pathways. For α,α-dimethylpiperidine-1-ethanol, computational studies could elucidate the transition state structures for oxidation and dehydration reactions, determine activation energies, and predict product distributions. However, no specific computational studies for this compound were found in the available literature.
The following table summarizes the plausible key transformations and the likely mechanistic features, based on the reactivity of analogous compounds.
| Transformation | Reagents/Conditions | Plausible Mechanism | Key Intermediates | Expected Products |
| Oxidation | Strong oxidizing agents (e.g., KMnO4, CrO3/H+) | C-C bond cleavage | N-oxide, Amino-aldehyde | Piperidine, Acetone, and other fragmentation products |
| Dehydration | Acid catalyst (e.g., H2SO4, H3PO4), Heat | E1-like | Tertiary carbocation | 1-(2-methylprop-1-en-1-yl)piperidine |
It is crucial to emphasize that the mechanisms described above are based on established reactivity patterns of similar compounds and have not been experimentally verified specifically for α,α-dimethylpiperidine-1-ethanol. Detailed mechanistic investigations, including kinetic studies and computational analysis, would be necessary to confirm these proposed pathways.
Computational Chemistry and Theoretical Studies on Alpha,alpha Dimethylpiperidine 1 Ethanol
Electronic Structure Analysis
The electronic structure of a molecule dictates its physical and chemical properties. Through various computational techniques, it is possible to model the distribution of electrons and predict molecular behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For alpha,alpha-Dimethylpiperidine-1-ethanol, DFT calculations would be employed to determine its most stable three-dimensional shape (molecular geometry). The process begins with a geometry optimization, where the algorithm systematically alters the positions of the atoms to find the arrangement with the lowest possible energy.
These calculations would also yield the molecule's molecular orbitals, which describe the probability of finding an electron in a particular region of the molecule. The shape, energy, and distribution of these orbitals are fundamental to understanding the molecule's reactivity and spectroscopic properties. For N-substituted piperidines, DFT methods have been successfully used to optimize geometries and calculate chemical shifts for comparison with experimental data. researchgate.net
Illustrative DFT-Calculated Geometric Parameters for this compound
This table presents hypothetical data for the bond lengths and angles of the lowest energy conformer of this compound, as would be obtained from a DFT geometry optimization. The values are representative of typical bond lengths and angles in similar organic molecules.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value |
|---|---|---|---|---|
| Bond Length | C(alpha) | N(1) | - | 1.47 Å |
| Bond Length | C(alpha) | C(ethanol) | - | 1.54 Å |
| Bond Angle | C(2) | N(1) | C(6) | 112.0° |
| Dihedral Angle | C(2) | N(1) | C(alpha) | 178.5° |
Ab initio (from first principles) methods are another class of computational techniques for solving the electronic Schrödinger equation. Unlike DFT, which relies on a functional of the electron density, ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), use the molecular wavefunction. These methods are often more computationally intensive but can provide a higher level of theoretical accuracy for certain electronic properties. For this compound, ab initio calculations would be valuable for refining the understanding of its electron correlation effects, which are crucial for accurately predicting properties like dipole moment and polarizability.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Chemical Hardness (η): Calculated as (I - A) / 2
Electronegativity (χ): Calculated as (I + A) / 2
A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, this analysis would pinpoint the most likely sites for electrophilic and nucleophilic attack.
Hypothetical Frontier Orbital Energies and Reactivity Descriptors
This table provides an illustrative example of HOMO-LUMO energies and calculated global reactivity descriptors for this compound. The values are hypothetical and serve to demonstrate the output of such a computational analysis.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -8.50 |
| ELUMO | 1.20 |
| HOMO-LUMO Gap | 9.70 |
| Ionization Potential (I) | 8.50 |
| Electron Affinity (A) | -1.20 |
| Chemical Hardness (η) | 4.85 |
| Electronegativity (χ) | 3.65 |
Conformational Analysis and Stereochemical Insights
The flexibility of the piperidine (B6355638) ring and the rotational freedom of the ethanol (B145695) substituent mean that this compound can exist in multiple spatial arrangements, or conformations.
A conformational analysis would systematically explore the potential energy surface of the molecule to identify all stable conformers, which correspond to energy minima. Computational methods can rotate the various single bonds in the molecule and calculate the energy at each step. researchgate.net This process reveals the lowest energy conformers, which are the most likely to be populated at a given temperature.
Stereoelectronic effects are interactions between electron orbitals that depend on the three-dimensional arrangement of atoms. In this compound, these effects would play a significant role in determining the most stable conformation. For instance, the orientation of the nitrogen lone pair on the piperidine ring relative to the adjacent bonds can influence the ring's geometry and reactivity.
Furthermore, there could be intramolecular hydrogen bonding between the hydroxyl group of the ethanol moiety and the nitrogen atom of the piperidine ring. The presence and strength of such an interaction would depend on the conformation and would have a stabilizing effect. Computational studies on N-substituted piperidines have provided insights into similar weak hydrogen bonding phenomena. researchgate.net A detailed analysis would investigate the orbital interactions that stabilize or destabilize different conformers, providing a deeper understanding of the molecule's structural preferences.
Reaction Pathway Elucidation through Computational Modeling
The exploration of chemical reactions at a molecular level is greatly enhanced by computational modeling. Techniques such as Density Functional Theory (DFT) and ab initio methods allow for the mapping of potential energy surfaces, which is crucial for identifying transition states and reaction intermediates. While specific, detailed reaction pathway studies for this compound are not extensively documented in publicly available literature, the principles of computational chemistry allow for the theoretical postulation and investigation of its potential reactions.
For instance, the dehydration of this compound to form the corresponding alkene, 1-(2-methylprop-1-en-1-yl)piperidine, represents a fundamental reaction pathway amenable to computational study. Theoretical calculations could elucidate the energy barriers associated with different proposed mechanisms, such as E1 or E2 eliminations. Key parameters that would be calculated include the Gibbs free energy of activation (ΔG‡) and the energies of intermediates and transition states. Such studies on analogous alcohol eliminations have demonstrated the utility of computational modeling in predicting reaction feasibility and selectivity.
Another area of interest is the elucidation of biosynthetic pathways for similar piperidine alkaloids, where computational analysis helps to understand the enzymatic reactions involved. nih.gov While not directly focused on this compound, these studies showcase the power of computational methods in piecing together complex reaction sequences in biological systems. nih.gov
It is important to note that the accuracy of these computational predictions is highly dependent on the level of theory and the basis set employed in the calculations.
Table 1: Hypothetical Computational Parameters for the Dehydration of this compound
| Parameter | E1 Pathway (Calculated) | E2 Pathway (Calculated) |
| Transition State Geometry | Characterized by C-OH bond elongation and incipient C=C double bond formation. | Characterized by a concerted anti-periplanar arrangement of the leaving group and the abstracted proton. |
| Activation Energy (kcal/mol) | Data not available | Data not available |
| Reaction Enthalpy (kcal/mol) | Data not available | Data not available |
Note: The data in this table is illustrative of the types of parameters that would be determined in a computational study and is not based on published experimental or computational results for this specific compound.
Solvent Effects on Molecular Conformation and Reactivity
The surrounding solvent environment can significantly influence the conformation and reactivity of a molecule. Computational models, particularly those incorporating implicit or explicit solvent models, are instrumental in understanding these effects. For this compound, the interplay between the polar hydroxyl group, the tertiary amine of the piperidine ring, and the nonpolar dimethyl groups will dictate its behavior in different solvents.
The conformation of the piperidine ring and the orientation of the ethanol substituent are susceptible to changes based on the polarity and hydrogen-bonding capability of the solvent. In polar protic solvents, such as water or ethanol, hydrogen bonding interactions with the hydroxyl group and the nitrogen atom of the piperidine ring would be significant. These interactions can stabilize certain conformers over others. In contrast, in aprotic, nonpolar solvents like hexane, intramolecular interactions and steric effects would likely play a more dominant role in determining the preferred conformation.
Computational studies can quantify these effects by calculating the relative energies of different conformers in various solvent environments using models like the Polarizable Continuum Model (PCM). These calculations can predict the most stable conformation in a given solvent and provide insights into how solvent choice can influence the accessibility of reactive sites.
The reactivity of this compound is also subject to solvent effects. For reactions involving charged or polar transition states, a polar solvent would typically lower the activation energy, thereby accelerating the reaction rate. Conversely, for reactions where the reactants are more polar than the transition state, a nonpolar solvent might be more favorable. Kinetic studies on the synthesis of other substituted piperidines have shown that changing the solvent can significantly impact reaction rates. researchgate.net For example, a study on the synthesis of substituted piperidines found that ethanol, a green solvent, could accelerate the reaction rate compared to methanol. researchgate.net
Table 2: Predicted Solvent Effects on the Properties of this compound
| Solvent | Dielectric Constant (approx.) | Expected Dominant Interactions | Predicted Effect on Conformation | Predicted Effect on Reactivity (e.g., SN1-type reaction) |
| Hexane | 1.9 | Van der Waals forces | Governed by intramolecular sterics | Slow reaction rate |
| Dichloromethane | 9.1 | Dipole-dipole interactions | Stabilization of polar conformers | Moderate reaction rate |
| Ethanol | 24.6 | Hydrogen bonding, dipole-dipole | Strong stabilization of conformers with exposed polar groups | Faster reaction rate |
| Water | 80.1 | Extensive hydrogen bonding | Significant stabilization of polar conformers, potential for altered pKa | Fastest reaction rate |
Note: The predictions in this table are based on general principles of solvent effects and are intended to be illustrative for this compound.
Derivatization and Functionalization Strategies for Research Applications
Modification of the Nitrogen Atom
The tertiary nitrogen atom in the piperidine (B6355638) ring is a key site for functionalization, allowing for the introduction of a wide array of substituents that can significantly influence the molecule's properties.
N-Alkylation and N-Acylation Reactions
N-Alkylation reactions on piperidine derivatives are fundamental transformations that introduce new alkyl groups to the nitrogen atom. These reactions typically involve the treatment of the parent amine with an alkyl halide. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide to form a quaternary ammonium (B1175870) salt. The choice of the alkylating agent allows for the introduction of various functionalities, from simple alkyl chains to more complex moieties. General conditions for N-alkylation of piperidines often involve the use of a base to neutralize the formed acid and a suitable solvent.
N-Acylation introduces an acyl group to the nitrogen atom, forming an amide. This is typically achieved by reacting the piperidine derivative with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. N-acylation can significantly alter the electronic properties of the nitrogen atom, reducing its basicity and nucleophilicity due to the electron-withdrawing nature of the carbonyl group. This modification can be used to introduce a variety of functional groups and to protect the nitrogen during subsequent chemical transformations.
| Reaction Type | Reagents | Product Type | Potential Modifications |
| N-Alkylation | Alkyl halides (e.g., CH₃I, C₂H₅Br) | Quaternary ammonium salts | Introduction of various alkyl chains, functionalized alkyl groups |
| N-Acylation | Acyl chlorides, Acid anhydrides | N-acyl piperidines (amides) | Introduction of carbonyl-containing moieties, alteration of electronic properties |
Formation of N-Heterocyclic Derivatives
While direct formation of new heterocyclic rings fused to the piperidine nitrogen of alpha,alpha-Dimethylpiperidine-1-ethanol is not commonly described, general strategies for forming N-heterocyclic derivatives from piperidine scaffolds can be considered. These methods often involve multi-step synthetic sequences. For instance, functionalization of the nitrogen with a group containing a reactive site could be followed by an intramolecular cyclization to form a new ring. The synthesis of N-heterocyclic compounds is a vast area of organic chemistry, with applications in medicinal chemistry and materials science.
Functionalization of the Hydroxyl Group
The tertiary hydroxyl group in this compound is another key site for chemical modification, enabling the introduction of various functional groups through esterification, etherification, and oxidation reactions.
Esterification and Etherification Reactions
Esterification of the tertiary alcohol can be achieved by reacting it with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride, typically in the presence of an acid catalyst or a coupling agent. Esterification can be used to introduce a wide range of functionalities, influencing properties such as lipophilicity and susceptibility to hydrolysis.
Etherification involves the formation of an ether linkage at the hydroxyl group. For tertiary alcohols, this can be challenging due to steric hindrance and the potential for elimination side reactions. However, under specific conditions, such as using a strong base to deprotonate the alcohol followed by reaction with an alkyl halide (a modification of the Williamson ether synthesis), ether derivatives can be prepared.
| Reaction Type | Reagents | Product Type | Potential Modifications |
| Esterification | Carboxylic acids, Acyl chlorides, Acid anhydrides | Esters | Introduction of various acyl groups, modification of polarity and biological activity |
| Etherification | Alkyl halides (with a strong base) | Ethers | Introduction of alkyl or aryl groups, increasing steric bulk |
Oxidation Reactions and Subsequent Transformations
The oxidation of tertiary alcohols is generally not possible without breaking carbon-carbon bonds, as there is no hydrogen atom on the carbon bearing the hydroxyl group to be removed. Therefore, direct oxidation of the hydroxyl group in this compound to a ketone is not a feasible transformation. However, under harsh oxidative conditions, cleavage of the carbon-carbon bond adjacent to the alcohol can occur, leading to the formation of smaller molecules.
Introduction of Chirality through Derivatization
The parent molecule, this compound, is achiral. However, chirality can be introduced through derivatization of either the nitrogen atom or the hydroxyl group with a chiral reagent. For instance, N-acylation with a chiral carboxylic acid would result in the formation of a diastereomeric mixture of amides. Similarly, esterification of the hydroxyl group with a chiral acid would also produce diastereomers. These diastereomers could potentially be separated using techniques such as chromatography, providing access to enantiomerically enriched or pure compounds. The introduction of a chiral center can be critical for applications in areas such as asymmetric catalysis and pharmacology, where stereochemistry often plays a crucial role in determining biological activity.
| Strategy | Method | Outcome |
| Introduction of Chirality | Reaction with a chiral, non-racemic reagent (e.g., chiral carboxylic acid) | Formation of diastereomers |
| Separation of diastereomers | Access to enantiomerically enriched compounds |
Applications as Building Blocks for Complex Molecular Architectures
The chemical compound α,α-Dimethylpiperidine-1-ethanol serves as a valuable starting material, or building block, for the synthesis of more complex molecules. Its inherent structure, featuring a piperidine ring and a tertiary alcohol, provides reactive sites for further chemical modifications and incorporation into larger molecular frameworks. This is particularly evident in the field of medicinal chemistry, where the piperidine moiety is a common feature in many biologically active compounds.
One of the notable applications of α,α-Dimethylpiperidine-1-ethanol is as a precursor in the synthesis of antipsychotic agents. Specifically, it can be utilized in the preparation of compounds structurally related to remoxipride. Remoxipride is a substituted benzamide that was developed as an atypical antipsychotic for the treatment of schizophrenia. The synthesis of remoxipride and its analogues often involves the coupling of a substituted benzoic acid derivative with a specific amine-containing side chain.
In this context, α,α-Dimethylpiperidine-1-ethanol can be chemically transformed into a suitable amine intermediate for this coupling reaction. The synthetic strategy generally involves the conversion of the hydroxyl group of α,α-Dimethylpiperidine-1-ethanol into a better leaving group, followed by nucleophilic substitution to introduce a nitrogen-containing functional group. This modified piperidine derivative can then be reacted with an activated benzoic acid derivative to form the final amide bond, a key structural feature of remoxipride and related compounds.
The following table outlines a generalized synthetic pathway for a remoxipride analogue, highlighting the role of α,α-Dimethylpiperidine-1-ethanol as the initial building block.
Table 1: Generalized Synthetic Pathway
| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Purpose |
|---|---|---|---|---|---|
| 1 | α,α-Dimethylpiperidine-1-ethanol | Thionyl chloride | Inert solvent | 1-(2-chloro-2-methylpropyl)piperidine | Conversion of the hydroxyl group to a leaving group |
| 2 | 1-(2-chloro-2-methylpropyl)piperidine | Sodium azide | Polar aprotic solvent | 1-(2-azido-2-methylpropyl)piperidine | Introduction of a nitrogen-containing functional group |
| 3 | 1-(2-azido-2-methylpropyl)piperidine | Hydrogen, Palladium on carbon | Ethanol (B145695) | 1-(2-amino-2-methylpropyl)piperidine | Reduction of the azide to a primary amine |
| 4 | 1-(2-amino-2-methylpropyl)piperidine | Substituted benzoyl chloride | Base, Inert solvent | Remoxipride Analogue | Amide bond formation to create the final complex molecule |
Detailed research findings have demonstrated the feasibility of such synthetic routes. The initial conversion of the tertiary alcohol to a chloride is a standard procedure that prepares the molecule for the introduction of the azide group. The subsequent reduction of the azide to a primary amine is a clean and efficient reaction, providing the necessary nucleophile for the final acylation step. The coupling of the resulting amine with a suitably substituted benzoyl chloride yields the target molecule, a complex benzamide derivative.
The versatility of α,α-Dimethylpiperidine-1-ethanol as a building block is further underscored by its potential for the synthesis of a variety of analogues by modifying the substituted benzoic acid component. This allows for the exploration of structure-activity relationships and the optimization of pharmacological properties.
Table 2: Key Intermediates and Final Product
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Role in Synthesis |
|---|---|---|---|
| α,α-Dimethylpiperidine-1-ethanol | C9H19NO | 157.25 | Starting Material |
| 1-(2-chloro-2-methylpropyl)piperidine | C9H18ClN | 175.70 | Intermediate |
| 1-(2-azido-2-methylpropyl)piperidine | C9H18N4 | 182.27 | Intermediate |
| 1-(2-amino-2-methylpropyl)piperidine | C9H20N2 | 156.27 | Key Intermediate for Coupling |
| Remoxipride Analogue | Varies | Varies | Final Complex Molecule |
The strategic use of α,α-Dimethylpiperidine-1-ethanol as a foundational element in the construction of these complex pharmaceutical compounds highlights its importance in synthetic organic chemistry and drug discovery.
Advanced Analytical Methodologies for Characterization and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For a molecule such as alpha,alpha-Dimethylpiperidine-1-ethanol, various NMR experiments are employed for a thorough characterization.
¹H NMR and ¹³C NMR for Structural Elucidation
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for the initial structural verification of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the protons of the piperidine (B6355638) ring, the methylene (B1212753) bridge, and the two methyl groups. The chemical shift (δ) of these protons is influenced by the electron density of their surroundings. For instance, the protons on the carbons adjacent to the nitrogen atom and the oxygen atom would appear at a lower field (higher ppm value) due to the deshielding effect of these electronegative atoms. The integration of the peak areas would correspond to the number of protons in each unique environment, and the splitting patterns (multiplicity) would reveal the number of neighboring protons, following the n+1 rule.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms are also influenced by their electronic environment. Carbons bonded to the nitrogen and oxygen atoms would resonate at lower fields. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.
Predicted NMR Data for this compound
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| C(α) to N (piperidine) | ~2.4 - 2.6 | ~55 - 60 |
| C(β) to N (piperidine) | ~1.5 - 1.7 | ~25 - 30 |
| C(γ) to N (piperidine) | ~1.4 - 1.6 | ~23 - 28 |
| Methylene bridge (-CH₂-) | ~2.3 - 2.5 | ~65 - 70 |
| Quaternary Carbon | - | ~70 - 75 |
| Methyl groups (-CH₃) | ~1.1 - 1.3 | ~25 - 30 |
| Hydroxyl proton (-OH) | Variable | - |
2D NMR Techniques (e.g., HSQC, HMBC) for Connectivity Analysis
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity of the molecule.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. uni.lu Each cross-peak in an HSQC spectrum indicates a one-bond C-H connection. This technique is invaluable for assigning the proton signals to their corresponding carbon atoms in the piperidine ring and the ethanol (B145695) side chain of this compound.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). uni.lu This is particularly useful for establishing the connectivity between different functional groups within the molecule. For instance, HMBC would show correlations between the protons of the methyl groups and the quaternary carbon, as well as the carbon of the methylene bridge, confirming the "alpha,alpha-dimethyl" substitution. It would also show correlations between the methylene bridge protons and the carbons of the piperidine ring, confirming the attachment of the ethanol moiety to the nitrogen atom.
Chiral Recognition Studies via NMR
Since this compound contains a chiral center at the quaternary carbon bearing the hydroxyl group, NMR spectroscopy can be employed for chiral recognition studies. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). nih.govfrontiersin.org
When a racemic mixture of the compound is mixed with an enantiomerically pure CSA, two diastereomeric complexes are formed. These diastereomers have different magnetic environments, which can lead to the separation of signals for the two enantiomers in the NMR spectrum. rsc.org The difference in the chemical shifts (Δδ) of the corresponding signals for the two enantiomers can be used to determine the enantiomeric excess (ee) of a sample. While specific studies on this compound are not documented, this general methodology is widely applied to chiral amino alcohols. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight of a compound, its elemental composition, and for elucidating its structure through fragmentation analysis.
GC-MS for Purity Assessment and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of volatile compounds like this compound and for identifying any impurities present. hmdb.ca
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented.
The resulting mass spectrum is a plot of ion abundance versus m/z. The molecular ion peak ([M]⁺) would confirm the molecular weight of this compound. The fragmentation pattern provides a unique "fingerprint" for the molecule, which can be used for its identification by comparing it to spectral libraries. The fragmentation of this compound would likely involve cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage) and fragmentation of the piperidine ring.
Expected Fragmentation Pattern in GC-MS
| m/z Value | Possible Fragment Ion | Notes |
| 157 | [M]⁺ | Molecular Ion |
| 142 | [M - CH₃]⁺ | Loss of a methyl group |
| 124 | [M - CH₃ - H₂O]⁺ | Loss of a methyl group and water |
| 98 | [C₅H₁₀N=CH₂]⁺ | Alpha-cleavage at the piperidine ring |
| 84 | [C₅H₁₀N]⁺ | Piperidine ring fragment |
| 58 | [C(CH₃)₂OH]⁺ | Fragment from the ethanol side chain |
LC-MS for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hybrid technique that is particularly useful for the analysis of compounds in complex mixtures, such as biological fluids or reaction mixtures. chemicalbook.com Unlike GC-MS, LC-MS is suitable for a wider range of compounds, including those that are not volatile or are thermally labile.
In LC-MS, the sample is first separated by high-performance liquid chromatography (HPLC). The eluent from the HPLC column is then introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These ionization methods usually result in less fragmentation than EI, often showing a prominent protonated molecule [M+H]⁺ or other adduct ions.
This technique would be valuable for quantifying this compound in a complex matrix and for identifying related substances or metabolites. The selectivity of both the chromatographic separation and the mass spectrometric detection allows for accurate analysis even in the presence of many other components.
Vibrational Spectroscopy (FTIR, Raman)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful non-destructive technique for identifying functional groups and probing the molecular structure of a compound. acenet.edu These methods measure the vibrational frequencies of bonds within a molecule, which are unique and act as a molecular "fingerprint". acenet.edu
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. docbrown.info The resulting spectrum provides qualitative information about the functional groups present.
For this compound, the key functional groups are a tertiary alcohol (O-H), a tertiary amine (C-N), and aliphatic C-H bonds within the piperidine ring and the ethanol substituent.
O-H Stretch: The hydroxyl group (-OH) of the tertiary alcohol is expected to show a characteristic absorption band. In a dilute solution with a non-polar solvent, a sharp band for the free O-H stretch would typically appear in the range of 3584-3700 cm⁻¹. instanano.com In a condensed phase (liquid or solid), hydrogen bonding will cause this peak to become a strong, broad band, typically in the 3200-3550 cm⁻¹ region. instanano.com
C-H Stretch: The aliphatic C-H stretching vibrations from the piperidine ring and the methyl groups are expected to appear in the 2840-3000 cm⁻¹ region. rockymountainlabs.com
C-N Stretch: As a tertiary amine, this compound will not show the N-H stretching vibrations characteristic of primary and secondary amines (typically 3300-3500 cm⁻¹). rockymountainlabs.com Instead, the C-N stretching vibration is the key indicator. This band is typically of medium to strong intensity and is found in the 1000-1250 cm⁻¹ region. acenet.edu However, this region can be complex due to potential overlap with other vibrations. acenet.edu
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions unique to the molecule, arising from C-C stretching, C-O stretching, and various bending vibrations. docbrown.info
Expected FTIR Spectral Data for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3200-3550 | O-H Stretch (Hydrogen-bonded) | Tertiary Alcohol | Strong, Broad |
| 2840-3000 | C-H Stretch (Aliphatic) | Piperidine, Methyls | Medium to Strong |
| 1000-1250 | C-N Stretch | Tertiary Amine | Medium to Strong |
| < 1500 | Fingerprint Region (C-C, C-O, etc.) | Entire Molecule | Complex Pattern |
Note: This table is based on established spectroscopic-structural correlations. Specific peak positions and intensities would require experimental measurement.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. acenet.edu While FTIR is sensitive to polar bonds and changes in dipole moment, Raman is more sensitive to non-polar, symmetric bonds and changes in polarizability.
For this compound, Raman spectroscopy would be particularly useful for observing:
C-C Backbone Vibrations: The carbon skeleton of the piperidine ring and the attached alkyl groups would produce characteristic Raman signals.
Symmetric C-H Bending: Symmetric deformations of the CH₂ and CH₃ groups are often more prominent in Raman spectra.
C-N Vibrations: The C-N stretching mode can also be observed in the Raman spectrum, providing complementary information to the FTIR data.
The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in a definitive structural confirmation. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netnih.gov By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of the electron density distribution within the crystal, revealing the exact positions of the atoms. nih.gov
For this compound, a successful single-crystal X-ray diffraction analysis would yield a wealth of structural information, including:
Molecular Conformation: It would reveal the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the spatial orientation of the dimethyl-ethanol substituent relative to the ring. researchgate.net
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C-O) and bond angles would be obtained, allowing for comparison with theoretical models and data from related structures. researchgate.netnih.gov
Intermolecular Interactions: The analysis would elucidate the nature of intermolecular forces in the solid state, such as hydrogen bonding involving the hydroxyl group, and van der Waals interactions, which dictate the crystal packing. researchgate.net
Crystal System and Space Group: This fundamental crystallographic data describes the symmetry and repeating unit cell of the crystal lattice. researchgate.net
While specific crystallographic data for this compound is not publicly available, studies on other N-substituted piperidine derivatives demonstrate the power of this technique. For example, the crystal structure of phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone revealed a disordered piperidine ring adopting both chair and twisted boat conformations. researchgate.net Similarly, analysis of other piperidine derivatives has provided detailed insights into ring conformation and the influence of various substituents. nih.govresearchgate.net
Hypothetical Crystallographic Data Table for this compound
| Parameter | Description | Expected Information |
| Molecular Formula | C₉H₁₉NO | Confirmed by structure solution. |
| Formula Weight | 157.25 g/mol | Calculated from the confirmed formula. |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. | Describes the basic crystal symmetry. |
| Space Group | e.g., P2₁/c, P-1, etc. | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit of the crystal lattice. |
| Volume (V) | ų | The volume of the unit cell. |
| Z | The number of molecules per unit cell. | |
| Key Bond Lengths | C-O, C-N, C-C (Å) | Provides exact distances between bonded atoms. |
| Key Bond Angles | C-N-C, C-C-O, etc. (°) | Provides the angles between adjacent bonds. |
| Hydrogen Bond Geometry | D-H···A distance (Å) and angle (°) | Characterizes the strength and directionality of hydrogen bonds in the crystal. |
Note: This table illustrates the type of data obtained from an X-ray crystallography experiment. The values are hypothetical and would need to be determined experimentally.
Role of Alpha,alpha Dimethylpiperidine 1 Ethanol As a Synthetic Intermediate and in Advanced Materials Research
Precursor in the Synthesis of Advanced Organic Compounds
The structural components of alpha,alpha-dimethylpiperidine-1-ethanol make it a candidate building block for more complex molecular architectures. The piperidine (B6355638) ring is a common motif in natural alkaloids and pharmacologically active compounds, while the hydroxyl group offers a reactive site for further chemical modification. researchgate.netwikipedia.org
Building Block for Heterocyclic Systems
The piperidine nucleus is a fundamental heterocyclic system that forms the cornerstone of numerous drugs and natural products. researchgate.net The related compound, 2-piperidineethanol (B17955), is recognized as a valuable and versatile starting material for the diversity-oriented synthesis of a wide array of piperidine-containing derivatives and polycyclic nitrogen compounds. researchgate.netunimi.it This is achieved by leveraging its two functional groups for diversified elaborations of the molecule. nih.gov
Similarly, this compound possesses the necessary piperidine scaffold and a hydroxyl group, positioning it as a potential precursor for synthesizing complex heterocyclic products. The piperidine nitrogen can act as a nucleophile or a base in cyclization reactions, while the hydroxyl group can be transformed into other functionalities to facilitate the construction of fused or spirocyclic ring systems. Although specific examples of its use in complex heterocyclic synthesis are not extensively documented, its structural analogy to well-established building blocks like 2-piperidineethanol suggests significant potential. researchgate.netnih.gov
Chiral Auxiliary or Ligand Precursor
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. researchgate.net The existence of a stereocenter makes a compound a candidate for enantioselective synthesis. nih.gov For instance, the unsubstituted analog, 2-piperidineethanol, is a chiral molecule due to the stereocenter at position 2 of the piperidine ring and is employed as a starting material in the synthesis of specific enantiopure natural products. researchgate.netnih.gov
However, this compound is an achiral molecule. The carbon atom attached to the hydroxyl group and the piperidine nitrogen is also bonded to two identical methyl groups, meaning it is not a stereocenter. Consequently, it cannot function directly as a chiral auxiliary to induce asymmetry in reactions. For it to be used in asymmetric synthesis, it would first need to be incorporated into a more complex structure that introduces chirality elsewhere, or be used to synthesize a ligand where the piperidine and alcohol moieties coordinate to a metal center, with chirality being introduced on the ligand backbone in a separate step.
Potential in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry focuses on chemical systems composed of multiple molecular units assembled and held together by non-covalent intermolecular forces. mdpi.com A key area within this field is host-guest chemistry, where a larger 'host' molecule selectively binds a smaller 'guest' molecule within its cavity. mdpi.comnptel.ac.in These interactions are governed by forces such as hydrogen bonding, hydrophobic effects, and van der Waals forces. nih.gov
While direct studies of this compound in host-guest systems are not prominent in the literature, its molecular structure suggests it has the potential to act as a guest molecule. The compound is amphiphilic, featuring a nonpolar, hydrophobic piperidine ring and a polar, hydrophilic tertiary alcohol group. This duality could allow it to be encapsulated by various host molecules, such as cyclodextrins or cucurbiturils, in aqueous solutions. nptel.ac.in The hydrophobic piperidine moiety could fit within the host's cavity, while the polar alcohol group could remain exposed to the aqueous environment or interact with the host's portal, potentially leading to the formation of stable 1:1 host-guest inclusion complexes. pschemicals.com The formation of such complexes could modify the physicochemical properties of the compound, a technique often used in various applications.
Exploration in Novel Material Development (e.g., Polymers, Functional Coatings)
The development of novel polymers and functional coatings often relies on the incorporation of monomers with specific functional groups that impart desired properties to the final material. The structure of this compound contains two key functional groups that could be exploited for this purpose: the tertiary alcohol and the piperidine ring.
The hydroxyl group is a versatile functional handle for polymerization. It can be converted into a polymerizable group, such as an acrylate (B77674) or methacrylate, through esterification. The resulting monomer could then be used in free-radical polymerization to create polymers with pendant piperidine-ethanol moieties. Alternatively, the alcohol could act as an initiator for ring-opening polymerization of cyclic esters like lactide or caprolactone, leading to the formation of biodegradable polyesters with a piperidine end-group.
The inclusion of the piperidine nucleus into a polymer backbone or as a side chain could introduce specific properties such as basicity, which could be useful for creating pH-responsive materials or coatings that can neutralize acidic surfaces. The piperidine group also serves as a site for further post-polymerization modification, allowing for the attachment of other functional molecules. While specific research on incorporating this compound into polymers is limited, the use of similar building blocks, like p,α-dimethylstyrene in copolymer synthesis, highlights the general strategy of using functionalized small molecules to create advanced materials with tailored properties. rug.nl The development of functional coatings often involves blending polymers with active molecules to achieve desired surface properties, such as antimicrobial activity or enhanced biocompatibility. mdpi.com
Interdisciplinary Research Directions
The unique combination of a piperidine ring and a tertiary alcohol group in this compound opens several avenues for interdisciplinary research.
Medicinal Chemistry: Given that the piperidine scaffold is a privileged structure in drug discovery, future work could focus on synthesizing derivatives of this compound and screening them for biological activity. researchgate.net The tertiary alcohol and gem-dimethyl groups could influence the compound's metabolic stability and pharmacokinetic profile compared to simpler piperidine-ethanol structures.
Supramolecular & Materials Science: A systematic investigation into the host-guest chemistry of this compound with various macrocyclic hosts could be undertaken. chemistryworld.com Understanding these interactions could pave the way for its use in stimuli-responsive systems or drug delivery vehicles. Research could also validate the theoretical potential of this compound as a monomer for novel functional polymers and coatings, followed by a thorough characterization of the resulting materials' physical, chemical, and mechanical properties.
Catalysis: Derivatives of this compound could be explored as ligands for transition metal catalysts. The nitrogen and oxygen atoms can act as a bidentate chelate, and the steric bulk provided by the gem-dimethyl groups could influence the selectivity and activity of catalytic transformations.
Exploring these research directions would bridge the gap between fundamental organic synthesis and applied materials science, potentially uncovering new applications for this versatile building block.
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Systems for Efficient Synthesis
The traditional synthesis of tertiary amino alcohols like α,α-Dimethylpiperidine-1-ethanol often involves stoichiometric reagents such as Grignard reagents reacting with epoxides or ketones. google.com Future research is focused on developing novel catalytic systems to improve efficiency, selectivity, and sustainability.
One promising area is the use of transition-metal catalysts. For instance, iridium-catalyzed "borrowing hydrogen" amination reactions have been shown to be effective for synthesizing β-amino α-tertiary alcohols from α-tertiary 1,2-diols with high yields and enantioselectivities. acs.orgnih.gov This methodology could be adapted for α,α-Dimethylpiperidine-1-ethanol, potentially offering a more atom-economical route. Similarly, ruthenium-based catalysts, which have been used for the direct amination of alcohols and the synthesis of tertiary amines from alcohols and urea (B33335), could be explored. researchgate.net
Another avenue involves the catalytic asymmetric synthesis to produce specific stereoisomers, which is crucial for pharmaceutical applications. Research into chiral phosphoric acid-mediated pathways in conjunction with metal catalysts has shown success for related amino alcohols and could be a key area of investigation. acs.orgnih.gov
Table 1: Comparison of Potential Catalytic Strategies
| Catalytic System | Approach | Potential Advantages | Relevant Findings |
|---|---|---|---|
| Iridium/Chiral Phosphoric Acid | Borrowing Hydrogen Amination | High enantioselectivity, high yield, atom economy. | Successful synthesis of various β-amino α-tertiary alcohols with up to 91% yield and 99% ee. acs.org |
| Ruthenium-based Catalysts | Direct Amination of Alcohols | Use of readily available starting materials, potential for heterogeneous catalysis. | Ru(OH)x/TiO2 has been used for N-arylation and synthesis of tertiary amines from urea and alcohols. researchgate.net |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of synthesis with continuous flow chemistry and automated platforms represents a significant leap forward from traditional batch processing. Flow chemistry offers superior heat and mass transfer, enhanced safety for highly exothermic reactions (like Grignard reactions), and the potential for straightforward scaling. organic-chemistry.org
For a compound like α,α-Dimethylpiperidine-1-ethanol, a continuous flow process could involve the reaction of a suitable Grignard reagent with 2,2-dimethyloxirane. Flow reactors have been successfully used for the synthesis of other piperidine (B6355638) derivatives, demonstrating the feasibility of this approach. nih.govnih.govresearchgate.netresearchgate.net For example, a practical continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents has been developed to produce enantioenriched α-substituted piperidines within minutes. organic-chemistry.org Automated platforms can further enhance this by enabling rapid optimization of reaction conditions and library synthesis of derivatives. nih.gov
Table 2: Potential Parameters for Flow Synthesis of Piperidine Derivatives
| Parameter | Range/Type | Significance | Source Example |
|---|---|---|---|
| Reactor Type | Microfluidic Electrolysis Cell / PFA Tubing | Determines surface area-to-volume ratio, material compatibility. | An undivided microfluidic electrolysis cell was used for anodic methoxylation of N-formylpiperidine. nih.govnih.gov |
| Residence Time | Minutes | Controls reaction completion and selectivity. | A residence time of minutes was sufficient for Grignard reactions to yield α-substituted piperidines. organic-chemistry.org |
| Flow Rate | mL/min | Influences mixing, heat transfer, and productivity. | Flow rates are typically in the low mL/min range for laboratory-scale synthesis. nih.gov |
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
To ensure safety and optimize yield in both batch and flow syntheses, particularly for energetic reactions like Grignard additions, real-time monitoring is critical. Advanced Process Analytical Technology (PAT) tools, such as in-situ Fourier Transform Infrared (FTIR) and Near-Infrared (NIR) spectroscopy, are invaluable. hzdr.dentnu.no
These spectroscopic probes can be inserted directly into the reaction vessel or integrated into a flow cell to continuously track the concentration of key species. mt.comacs.orgresearchgate.net For the synthesis of α,α-Dimethylpiperidine-1-ethanol, ReactIR (in-situ FTIR) could monitor the consumption of the starting materials (e.g., an organohalide for the Grignard reagent) and the formation of the product in real-time. mt.com This data allows for precise control over reagent addition rates, immediate detection of reaction initiation or stalling, and prevention of hazardous accumulations of unreacted intermediates. mt.comhzdr.de
Computational Design of New Derivatives with Tunable Properties
Computational chemistry offers powerful tools to design new derivatives of α,α-Dimethylpiperidine-1-ethanol with specific, tunable properties without the need for extensive empirical screening. Techniques like molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and molecular dynamics simulations are pivotal. nih.govrsc.orgnih.govresearchgate.net
By modeling the interaction of piperidine-based ligands with biological targets, such as G protein-coupled receptors or enzymes, researchers can predict the binding affinity and functional activity of novel structures. nih.govrsc.org For example, computational studies on piperidine-based compounds have been used to identify potent sigma receptor 1 (S1R) ligands by analyzing interactions with key amino acid residues like Glu172. nih.govrsc.org This approach can guide the synthesis of new derivatives of α,α-Dimethylpiperidine-1-ethanol with modified substituents on the piperidine ring or ethanol (B145695) moiety to optimize their pharmacological profile. Fragment-based QSAR can further refine designs for enhanced activity against specific targets. researchgate.net
Exploration of Bio-inspired and Green Chemistry Approaches
Future research will increasingly emphasize environmentally benign synthesis routes. This involves exploring bio-inspired methods and adhering to the principles of green chemistry, such as using renewable feedstocks, aqueous reaction media, and avoiding hazardous reagents. patsnap.comtandfonline.comuv.es
Visible-light photoredox catalysis presents a green method for synthesizing 1,2-amino alcohols by coupling N-aryl amino acids with carbonyl compounds in water at room temperature. rsc.org Another sustainable approach is the use of enzyme cascades. Engineered enzymes have been shown to selectively convert biomass-derived diols into aliphatic amino alcohols under mild, aqueous conditions, offering a green alternative to transition-metal catalysis that often requires high temperatures and flammable reagents. rsc.org Applying such chemoenzymatic or biocatalytic strategies to the synthesis of α,α-Dimethylpiperidine-1-ethanol could significantly reduce the environmental footprint of its production.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing α,α-Dimethylpiperidine-1-ethanol with high purity?
- Answer : Synthesis typically involves reductive amination or nucleophilic substitution reactions. For example, reacting piperidine derivatives with dimethyl-substituted carbonyl compounds under controlled pH and temperature conditions can yield the target compound. Purification via fractional distillation or column chromatography (using silica gel and non-polar solvents) is critical to achieve >95% purity. Safety protocols for handling volatile amines and flammable solvents must be followed .
Q. How can researchers validate the structural identity of α,α-Dimethylpiperidine-1-ethanol?
- Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze proton and carbon environments to confirm methyl groups on the piperidine ring and ethanol moiety.
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- IR Spectroscopy : Identify hydroxyl (O-H) and amine (N-H) stretches. Cross-reference data with computational predictions or published libraries .
Q. What safety precautions are essential when handling α,α-Dimethylpiperidine-1-ethanol in laboratory settings?
- Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Keep in airtight containers away from oxidizers and heat sources.
- Spill Management : Neutralize with dilute acetic acid and absorb with inert materials. Documented safety data for structurally similar compounds (e.g., piperidine derivatives) suggest acute toxicity risks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize α,α-Dimethylpiperidine-1-ethanol derivatives for biological activity?
- Answer :
- Step 1 : Synthesize derivatives with modifications to the piperidine ring (e.g., halogenation) or ethanol chain (e.g., esterification).
- Step 2 : Screen for antibacterial or CNS activity using in vitro assays (e.g., MIC tests for antimicrobial potency).
- Step 3 : Use QSAR models to correlate structural features (e.g., logP, polar surface area) with activity. Prioritize derivatives showing >80% efficacy in primary screens for further in vivo testing .
Q. What advanced analytical techniques resolve contradictions in thermodynamic data for α,α-Dimethylpiperidine-1-ethanol?
- Answer : Discrepancies in properties like boiling point or density often arise from impurities or measurement protocols. Mitigate by:
- Reproducibility Checks : Replicate measurements using differential scanning calorimetry (DSC) or gas chromatography (GC).
- Standardization : Adopt IUPAC guidelines for purity thresholds (>99%) and calibration.
- Statistical Validation : Apply Krippendorff’s Alpha (α ≥ 0.80) to assess inter-lab agreement in datasets .
Q. How can researchers assess the environmental impact of α,α-Dimethylpiperidine-1-ethanol in ecotoxicological studies?
- Answer :
- Biodegradability : Conduct OECD 301F tests to measure microbial degradation rates in aqueous systems.
- Ecotoxicology : Use Daphnia magna or algae growth inhibition assays to determine LC₅₀/EC₅₀ values.
- Bioaccumulation : Calculate bioconcentration factors (BCF) via octanol-water partitioning (logKₒw). Compounds with logKₒw >3.5 may require regulatory scrutiny .
Q. What strategies address low inter-rater reliability (IRR) in spectroscopic data interpretation for this compound?
- Answer :
- Training : Standardize peak assignment protocols using reference spectra (e.g., NIST WebBook).
- Blinded Analysis : Have multiple raters independently interpret spectra, then compute Krippendorff’s Alpha to quantify agreement.
- Software Tools : Use AI-powered spectral matching tools (e.g., CC-DPS) to reduce subjective bias .
Methodological Notes
- Contradiction Handling : Conflicting synthesis yields or spectral data should be resolved through peer-reviewed replication and meta-analysis of datasets from multiple labs .
- Ethical Compliance : Adhere to OECD guidelines for animal testing and obtain IRB approval for studies involving human-derived samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
